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Compound of Interest

Compound Name: 3,5-Diacetoxybenzoic acid

Cat. No.: B1296522 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Diacetoxybenzoic acid, a valuable building block in organic synthesis. The document is

intended for researchers, scientists, and professionals in the field of drug development and

materials science, presenting detailed experimental protocols, tabulated spectroscopic data,

and a visual representation of the synthetic workflow.

Spectroscopic Data
The structural integrity of synthesized 3,5-Diacetoxybenzoic acid is confirmed through a

combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,

and Mass Spectrometry (MS). The key quantitative data from these analyses are summarized

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum provides information on the chemical

environment of the hydrogen atoms in the molecule.
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

13.41 bs 1H -COOH

7.73 d 2.1 2H Ar-H

7.29 t 2.2 1H Ar-H

7.21 t 2.1 1H Ar-H

2.32 s 6H 2 x -OCOCH₃

2.29 s 6H 2 x -OCOCH₃

Note: Minor variations in chemical shifts can occur depending on the solvent and instrument

used. "bs" denotes a broad singlet, "s" a singlet, "d" a doublet, and "t" a triplet.

¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum reveals the different carbon

environments within the molecule.

Chemical Shift (δ) ppm Assignment

170.4 -COOH

169.0 2 x -C=O (ester)

150.19 Ar-C (quaternary)

131.70 Ar-C (quaternary)

119.02 Ar-CH

118.94 Ar-CH

18.43 2 x -CH₃

Infrared (IR) Spectroscopy
The IR spectrum indicates the presence of key functional groups through their characteristic

vibrational frequencies.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Description

2936, 2597 O-H stretch (carboxylic acid)

1774 C=O stretch (ester)

1696 C=O stretch (carboxylic acid)

1603 C=C stretch (aromatic)

1438 C-H bend (methyl)

1370 C-H bend (methyl)

1309, 1190, 1127 C-O stretch (ester and acid)

1025 C-O stretch

913, 892, 838, 774, 754 C-H bend (aromatic)

Mass Spectrometry (MS)
High-resolution mass spectrometry confirms the molecular formula of the compound.

Technique Ion Calculated m/z Found m/z

ESI-HRMS [M-H]⁻ 237.0399 237.0397

ESI [M+Na]⁺ 261

Experimental Protocols
The following protocols detail the synthesis of 3,5-Diacetoxybenzoic acid from 3,5-

dihydroxybenzoic acid.

Synthesis of 3,5-Diacetoxybenzoic Acid (Method 1)[1]
To a solution of 3,5-dihydroxybenzoic acid (7.70 g, 0.050 mol) in pyridine (50 mL), acetic

anhydride (18.9 mL, 0.20 mol) was added dropwise at 0 °C.[1] After the addition was complete,

the reaction mixture was stirred for 2 hours at room temperature.[1] The mixture was then

slowly poured into water (150 mL). Concentrated HCl was added to adjust the pH to 2, and the
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product was extracted with ethyl acetate (3 x 150 mL).[1] The combined organic phases were

washed with brine (150 mL) and dried over anhydrous sodium sulfate.[1]

Synthesis of 3,5-Diacetoxybenzoic Acid (Method 2)[2]
In an ice-water bath under a nitrogen atmosphere, acetic anhydride (12.25 mL, 130 mmol) and

pyridine (8.08 mL, 100 mmol) were added to a stirred solution of 3,5-dihydroxybenzoic acid

(7.71 g, 50 mmol) in ethyl acetate (110 mL). The mixture was stirred at 0 °C for 40 minutes and

then at ambient temperature for 4 hours.[2] Following this, 98% formic acid (2.36 mL) was

added.[2]

Visualizing the Synthetic Workflow
The general experimental workflow for the synthesis and purification of 3,5-Diacetoxybenzoic
acid is depicted in the following diagram.
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Work-up Purification
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Click to download full resolution via product page

Caption: Synthetic workflow for 3,5-Diacetoxybenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3,5-
Diacetoxybenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296522#spectroscopic-data-for-3-5-
diacetoxybenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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